molecular formula C12H29N3 B3027057 N,N,N',N'-Tetraethyldiethylenetriamine CAS No. 123-12-6

N,N,N',N'-Tetraethyldiethylenetriamine

Cat. No.: B3027057
CAS No.: 123-12-6
M. Wt: 215.38 g/mol
InChI Key: UICCSKORMGVRCB-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetraethyldiethylenetriamine is a chemical compound with the molecular formula C12H29N3. It is an N-substituted ethylenediamine ligand, known for its use in various chemical reactions and industrial applications. The compound is characterized by its ability to act as a ligand, forming complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetraethyldiethylenetriamine can be synthesized through the reaction of diethylenetriamine with diethylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetraethyldiethylenetriamine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetraethyldiethylenetriamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted derivatives of N,N,N’,N’-Tetraethyldiethylenetriamine .

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetraethyldiethylenetriamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and industrial processes .

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but with methyl groups instead of ethyl groups.

    N,N,N’,N’'-Pentamethyldiethylenetriamine: Contains an additional methyl group compared to N,N,N’,N’-Tetraethyldiethylenetriamine.

    N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in function but with a different carbon chain structure.

Uniqueness

N,N,N’,N’-Tetraethyldiethylenetriamine is unique due to its specific ethyl group substitutions, which provide distinct steric and electronic properties. These properties make it particularly effective as a ligand in forming stable metal complexes and as a reagent in various chemical reactions .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N',N'-diethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29N3/c1-5-14(6-2)11-9-13-10-12-15(7-3)8-4/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICCSKORMGVRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059554
Record name 3,9-Diethyl-3,6,9-triazaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-12-6
Record name N,N,N′′,N′′-Tetraethyldiethylenetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N2-(2-(diethylamino)ethyl)-N1,N1-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 123-12-6
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Record name 1,2-Ethanediamine, N2-[2-(diethylamino)ethyl]-N1,N1-diethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,9-Diethyl-3,6,9-triazaundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-diethyl-3,6,9-triazaundecane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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